Hexabutyldistannane Hexabutyldistannane
Brand Name: Vulcanchem
CAS No.: 813-19-4
VCID: VC2354316
InChI: InChI=1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;;
SMILES: CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC
Molecular Formula: C24H54Sn2
Molecular Weight: 580.1 g/mol

Hexabutyldistannane

CAS No.: 813-19-4

Cat. No.: VC2354316

Molecular Formula: C24H54Sn2

Molecular Weight: 580.1 g/mol

* For research use only. Not for human or veterinary use.

Hexabutyldistannane - 813-19-4

Specification

CAS No. 813-19-4
Molecular Formula C24H54Sn2
Molecular Weight 580.1 g/mol
Standard InChI InChI=1S/6C4H9.2Sn/c6*1-3-4-2;;/h6*1,3-4H2,2H3;;
Standard InChI Key REDSKZBUUUQMSK-UHFFFAOYSA-N
SMILES CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC
Canonical SMILES CCCC[Sn](CCCC)CCCC.CCCC[Sn](CCCC)CCCC

Introduction

Chemical Identity and Structure

Hexabutyldistannane (C₂₄H₅₄Sn₂) is an organometallic compound featuring a direct tin-tin bond with each tin atom bearing three butyl groups. The compound is registered under CAS number 813-19-4 and EINECS registry number 212-383-3 . Its molecular weight is 580.11 g/mol, making it a relatively heavy organometallic species .

This compound is known by several synonyms including:

  • Hexabutylditin

  • Bis(tributyltin)

  • Hexa-n-butylditin

  • Bis(tri-n-butyltin)

  • Hexa-n-butyldistannane

  • 1,1,1,2,2,2-Hexabutyl-distannane

The structure consists of two trialkyltin moieties connected by a covalent bond between the tin atoms. Each tin atom adopts a tetrahedral geometry with three carbon atoms from the butyl groups and one bond to the other tin atom.

Physical and Chemical Properties

Physical Properties

Hexabutyldistannane presents as a clear colorless to slightly yellow liquid at room temperature . Its physical properties make it suitable for various chemical applications while necessitating specific handling procedures.

The table below summarizes the key physical properties of this compound:

PropertyValue
Physical StateLiquid
ColorColorless to yellow
Boiling Point197-198 °C (10 mmHg)
Density1.148 g/mL at 25 °C
Flash Point124 °C
Refractive IndexNot specified in available data
SolubilityInsoluble in water, slightly soluble in methanol
Shelf Life1095 days (approximately 3 years)
SensitivityAir & Moisture Sensitive

The compound requires storage under inert atmosphere (typically argon) at 2-8 °C or -20 °C for optimal stability due to its sensitivity to air and moisture .

Chemical Properties

Hexabutyldistannane exhibits several noteworthy chemical properties that contribute to its utility in organic synthesis. The Sn-Sn bond is relatively weak compared to C-C bonds, which allows for facile homolytic cleavage to generate tributyltin radicals under appropriate conditions.

This compound serves as an excellent source of tributylstannyl radicals, which are pivotal in numerous organic transformations . The relatively low electronegativity of tin also contributes to the nucleophilic character of the compound, particularly in metal-catalyzed reactions.

One particularly notable aspect of hexabutyldistannane's reactivity is its ability to participate in chain mechanisms involving one-electron transfers. For example, research has demonstrated its effectiveness as a mediator allowing the reaction of N-acyliminium ion pools with alkyl halides through a mechanism involving:

  • Addition of an alkyl radical (generated from an alkyl halide) to an N-acyliminium ion

  • One-electron reduction of the resulting radical-cation by the distannane

This property makes hexabutyldistannane valuable in radical chemistry and electron-transfer processes.

Synthesis Methods

Several methods have been developed for the synthesis of hexabutyldistannane, with varying degrees of efficiency and practicality. The following approaches represent the most common and reliable synthetic routes to this compound.

From Tributyltin Halides

Hexabutyldistannane can be prepared from tri-n-butylchlorostannane (tributyltin chloride) using various reducing metals including lithium, sodium, or magnesium . This approach follows a general reaction pathway:

2 Bu₃SnCl + 2 M → Bu₃Sn-SnBu₃ + 2 MCl

where M represents the reducing metal (Li, Na, or Mg).

From Tributyltin Hydride

The catalytic elimination of hydrogen from tributyltin hydride represents another approach to synthesizing hexabutyldistannane . This method involves:

2 Bu₃SnH → Bu₃Sn-SnBu₃ + H₂

Interestingly, research has shown that old samples of tributyltin hydride often contain mixtures of hexabutyldistannane and bis(tributyltin)oxide, suggesting that this dimerization may occur even at ambient temperatures through slow oxidation and coupling processes .

From Bis(tributyltin)oxide

A particularly efficient method involves heating a mixture of tributyltin hydride (>2 mol equivalent) and bis(tributyltin)oxide, which cleanly produces hexabutyldistannane in excellent yield . This represents a practical approach for laboratory synthesis:

2 Bu₃SnH + Bu₃SnOSnBu₃ → 2 Bu₃Sn-SnBu₃ + H₂O

The reaction conditions typically involve heating the mixture in xylene solution at 150°C for 6 hours, providing yields of approximately 90% .

From Tributyltin Hydride and Lithium Diisopropylamide

Another approach involves generating tri-n-butylstannyllithium from tributyltin hydride and lithium diisopropylamide (LDA), followed by reaction with tributyltin chloride :

Bu₃SnH + LDA → Bu₃SnLi + (iPr)₂NH
Bu₃SnLi + Bu₃SnCl → Bu₃Sn-SnBu₃ + LiCl

Applications in Organic Chemistry

Hexabutyldistannane serves as a versatile reagent in organic synthesis, with applications ranging from radical chemistry to cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions

The compound is extensively used in palladium-catalyzed tin-carbon bond formation reactions. It serves as a building block for synthesizing stannylation of aryl halides and for preparing functionalized arylstannates via Pd-catalyzed cross-coupling reactions . These reactions are valuable for creating new carbon-carbon bonds in complex organic molecules.

Radical Chemistry

As a source of tributylstannyl radicals, hexabutyldistannane participates in various radical-mediated transformations. The homolytic cleavage of the Sn-Sn bond generates tributyltin radicals that can abstract halogens from organic halides, initiating radical chain reactions useful in organic synthesis .

Deoxygenation and Desulfurization Reactions

Hexabutyldistannane is employed in deoxygenation and desulfurization reactions, where it can facilitate the removal of oxygen or sulfur atoms from organic compounds . These transformations are important in the synthesis of natural products and pharmaceuticals.

N-Acyliminium Ion Chemistry

Research has demonstrated that hexabutyldistannane is an effective mediator for reactions involving N-acyliminium ion pools with alkyl halides. This finding, published in Tetrahedron, suggests a chain mechanism wherein an alkyl radical (generated from an alkyl halide) adds to an N-acyliminium ion, followed by one-electron reduction of the resulting radical-cation by the distannane . This application expands the utility of hexabutyldistannane in heterocyclic chemistry.

Research Applications and Recent Studies

Hexabutyldistannane has been the subject of numerous research studies, particularly in the field of organic synthesis. Its utility as a reagent continues to expand as researchers discover new applications.

Reaction Mediator for N-Acyliminium Chemistry

A significant research finding published in Tetrahedron demonstrated that hexabutyldistannane effectively mediates reactions between N-acyliminium ion pools and alkyl halides. The research proposed a chain mechanism involving radical addition followed by electron transfer processes. This study, which received 33 citations according to Web of Science, highlights the compound's importance in heterocyclic chemistry .

Alternative Synthesis Methods

Research into more efficient synthesis methods for hexabutyldistannane continues to be an active area. One interesting note from researchers indicates inconsistent results when attempting to prepare hexabutyldistannane through prolonged treatment of bis(tributyltin)oxide with NaBH₄ in ethanol, with mixtures of hexabutyldistannane and tributyltin hydride typically resulting. Only rarely (twice in approximately 50 attempts) was hexabutyldistannane the major product (>85%) using this method . This highlights the challenges in developing reliable synthetic routes for this compound.

Stability Studies

Observations regarding the natural conversion of tributyltin hydride to mixtures of hexabutyldistannane and bis(tributyltin)oxide in older samples suggest interesting stability properties of these organotin compounds. This finding indicates that dimerization may occur spontaneously at ambient temperatures, providing insight into the chemistry of organotin compounds .

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